KHS101 hydrochloride

Übersicht

Beschreibung

Poloxin-2 is a potent Plk1 PBD inhibitor. It acts by inducing mitotic arrest and apoptosis in cultured human tumor cells at low micromolar concentrations.

Wissenschaftliche Forschungsanwendungen

1. Glioblastoma Treatment

KHS101 hydrochloride has shown potential in treating glioblastoma, an aggressive form of brain cancer. Research indicates that KHS101 can induce tumor cell death in various glioblastoma cell models without affecting non-cancerous brain cells. It achieves this by disrupting mitochondrial chaperone heat shock protein family D member 1 (HSPD1), leading to impaired mitochondrial bioenergetic capacity and glycolytic activity in the cancer cells. In vivo, it reduced tumor growth and increased survival in mouse models of glioblastoma, suggesting its effectiveness as a therapeutic strategy for this condition (Polson et al., 2018).

2. Addiction Treatment

KHS101 has also been studied in the context of opioid addiction. It influences the extinction of drug-context association memory in mice, indicating its potential in treating opioid addiction. The compound seems to modulate neurogenesis during critical stages of conditioning or extinction of opioid-associated experiences, which may help in facilitating the extinction of drug-associated contextual memory (Zhang et al., 2017).

3. Neurogenesis Enhancement

KHS101 has been found to accelerate neuronal differentiation in adult rats. It selectively induces a neuronal differentiation phenotype by binding to the TACC3 protein and influencing cell cycle exit. This action suggests its potential for applications in neural plasticity and regeneration (Wurdak et al., 2010).

4. Breast Cancer Treatment

In breast cancer, KHS101 has demonstrated the ability to suppress cell growth, motility, and stemness, while inducing apoptotic cell death. It affects multiple biological processes and signaling pathways, including reducing the expression of mitotic kinases closely associated with TACC3, suggesting its potential use as a dual or multi-targeting mitotic inhibitor in breast cancer treatment (Campo & Breuer, 2018).

Eigenschaften

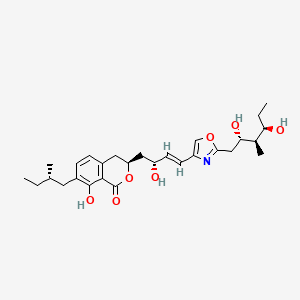

IUPAC Name |

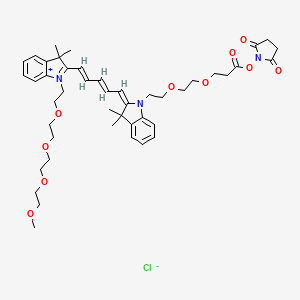

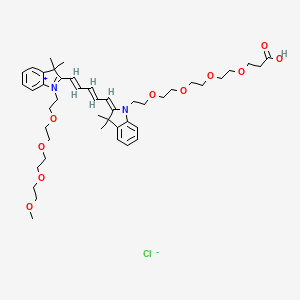

4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5S.ClH/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14;/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVQHPQJFRKGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

KHS101 hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

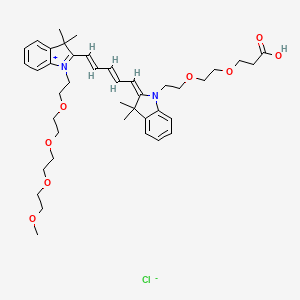

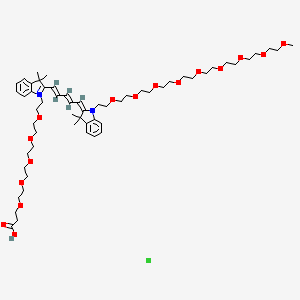

![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)